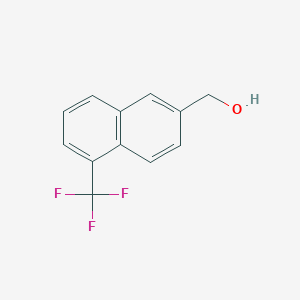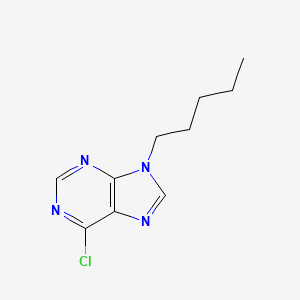
5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indole is a brominated indole derivative. . The compound’s structure consists of a bromine atom attached to the indole ring, which is further substituted with two methyl groups at the 2-position and a hydrogen atom at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the bromination of 2,2-dimethyl-2,3-dihydro-1H-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of efficient brominating agents and optimized reaction conditions can enhance the scalability of the synthesis process .
化学反応の分析
Types of Reactions
5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the parent indole compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 5-substituted-2,2-dimethyl-2,3-dihydro-1H-indole derivatives.
Oxidation: Formation of this compound-3-one.
Reduction: Formation of 2,2-dimethyl-2,3-dihydro-1H-indole.
科学的研究の応用
5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:
作用機序
The mechanism of action of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring structure play a crucial role in its biological activity. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired therapeutic effects . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
5-Bromoindole: Similar structure but lacks the dimethyl substitution at the 2-position.
2,3-Dimethylindole: Lacks the bromine atom at the 5-position.
5-Bromo-2,3-dihydro-1H-isoindole: Similar brominated structure but differs in the ring system.
Uniqueness
5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indole is unique due to the presence of both the bromine atom and the dimethyl groups, which confer distinct chemical and biological properties. These structural features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C10H12BrN |
|---|---|
分子量 |
226.11 g/mol |
IUPAC名 |
5-bromo-2,2-dimethyl-1,3-dihydroindole |
InChI |
InChI=1S/C10H12BrN/c1-10(2)6-7-5-8(11)3-4-9(7)12-10/h3-5,12H,6H2,1-2H3 |
InChIキー |
RLDMEVIQFRQUMN-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(N1)C=CC(=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


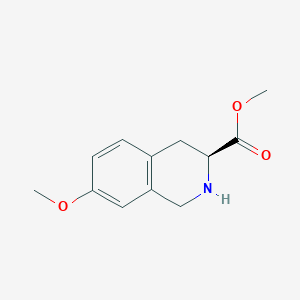

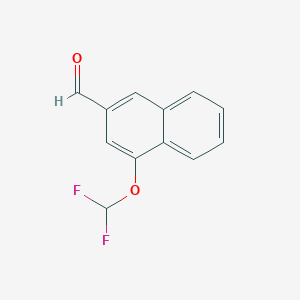




![7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B11881092.png)
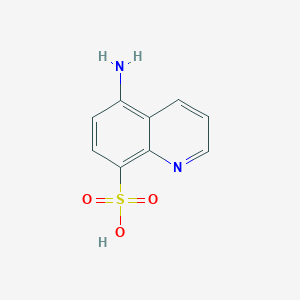
![5-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11881099.png)
